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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK-7975A, a potent and
selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. It details the
compound's mechanism of action, key biological data, experimental protocols for its
characterization, and its chemical synthesis.

Discovery and Mechanism of Action

GSK-7975A is a small molecule inhibitor developed by GlaxoSmithKline belonging to the N-
pyrazole carboxamide chemical series.[1] It was identified as a potent, orally available blocker
of CRAC channels, which are critical mediators of store-operated calcium entry (SOCE) in
numerous cell types.[2] CRAC channels are composed of ORAI protein subunits (ORAIL,
ORAI2, and ORAI3) that form the channel pore in the plasma membrane and stromal
interaction molecule (STIM) proteins that act as calcium sensors in the endoplasmic reticulum
(ER).[3][4]

The activation of CRAC channels is a fundamental signaling process initiated by the depletion
of calcium from the ER. This process is crucial for replenishing cellular calcium stores and
activating downstream signaling pathways involved in gene expression, cell proliferation, and
immune responses.
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Figure 1: The CRAC Channel Activation Pathway.
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GSK-7975A exerts its inhibitory effect by acting directly on the ORAI channel pore. Crucially, it
functions downstream of the initial activation steps.[5][6] FRET microscopy studies have
confirmed that GSK-7975A does not interfere with STIM1 oligomerization or the subsequent
interaction between STIM1 and ORAIL.[1][5][7] Instead, it is proposed to be an allosteric
blocker whose action is dependent on the geometry of the ORAI pore's selectivity filter.[1][5]
This is evidenced by the observation that the ORAI1 E106D pore mutant exhibits significantly
reduced sensitivity to the compound.[5]
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Figure 2: Mechanism of GSK-7975A Inhibition.

Quantitative Biological Data
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The inhibitory activity of GSK-7975A has been quantified across various experimental systems.
The compound demonstrates similar potency against ORAI1 and ORAI3-mediated currents
and effectively blocks native CRAC channels in cell lines like RBL mast cells.

Table 1: Inhibitory Potency (ICso) of GSK-7975A

Target/Assay Cell Type ICso0 Value Reference
ORAI1-mediated

HEK293 ~4.1 yM [5]
current
ORAI3-mediated

HEK293 ~3.8 uM [5]
current
Thapsigargin-induced

RBL-2H3 ~0.8 uM [5]

Caz* entry

| 2-APB activated ORAI3 current | HEK293 | ~50 uM (for 50% inhibition) |[5] |

Table 2: lon Channel Selectivity Profile

Channel Effect Concentration Reference

L-type (CaV1.2)

Slight inhibition Up to 10 uM 5
Ca?* channels 9 B - ]

| TRPV6 channels | Potent block | Not specified |[6][7][8] |

Table 3: Cellular Functional Effects

Cellular s .

System Inhibition Concentration Reference
Response
Release of
histamine, Human Lung

Up to 50% 3 M [2]

LTCA4, Mast Cells
cytokines
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| Toxin-induced ORAI1 activation | Pancreatic Acinar Cells | >90% | Not specified |[2] |

Key Experimental Protocols
Electrophysiological Measurement of I-CRAC

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring CRAC
channel currents (I-CRAC).

Methodology:
o Cell Preparation: HEK293 cells co-expressing STIM1 and ORAI1 (or ORAI3) are used.

o Pipette Solution: The internal pipette solution contains a Ca2* chelator (e.g., BAPTA) to
passively deplete ER stores upon achieving the whole-cell configuration.

o Bath Solution: The standard extracellular solution contains divalent cations like Ca2*.
e Recording:
o A whole-cell patch is established.

o The current is allowed to develop over several minutes as the internal solution diffuses
and stores deplete.

o Currents are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 150
ms) applied every 2 seconds.[1]

o Drug Application: Once a stable I-CRAC is established, GSK-7975A is perfused into the bath
solution to measure the rate and extent of inhibition.

o Data Analysis: The inward current at negative potentials (e.g., -74 mV) is analyzed to
determine the percentage of inhibition and calculate 1Cso values.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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